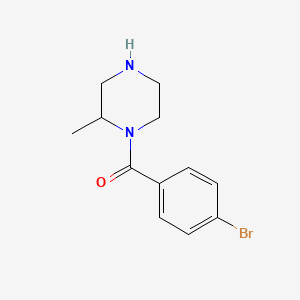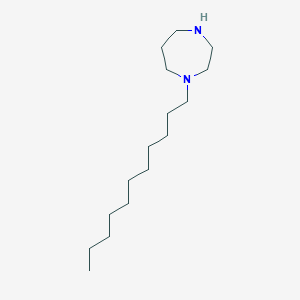
1-Undecyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Undecyl-1,4-diazepane can be achieved through a multi-step process involving the reaction of various starting materials. The first step involves the deprotonation of 1-Undecanol using sodium hydride to form the corresponding alkoxide. The alkoxide is then reacted with bromine to form 1-Bromoundecane. 1,4-Diazepane is then reacted with 1-Bromoundecane in the presence of a base such as sodium hydride to form this compound.Molecular Structure Analysis
The this compound molecule consists of 34 Hydrogen atom(s), 16 Carbon atom(s), and 2 Nitrogen atom(s) - a total of 52 atom(s). The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
This compound is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a solvent for laboratory experiments, as a stabilizer for enzymes and as a reagent for various chemical reactions.Physical And Chemical Properties Analysis
This compound is a colorless, odorless, and highly soluble compound with a melting point of -20°C. The molecular weight of this compound is 254.45456 g/mol .Mécanisme D'action
1-Undecyl-1,4-diazepane is believed to act as a stabilizing agent for enzymes and other proteins. It is thought to interact with the active sites of enzymes and other proteins, thereby increasing their stability and activity. In addition, this compound has been shown to be effective in preventing the denaturation of proteins, which can occur when exposed to extreme temperatures or pH levels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In laboratory experiments, this compound has been shown to increase the activity of enzymes, stabilize proteins, and prevent the denaturation of proteins. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-Undecyl-1,4-diazepane is its solubility in water, which makes it a suitable solvent for laboratory experiments. In addition, this compound is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments. However, this compound can be toxic if ingested, and it is flammable, so it must be handled with care.
Orientations Futures
There are several potential future directions for research into the use of 1-Undecyl-1,4-diazepane. These include further studies into its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals, and its use as a solvent for laboratory experiments. In addition, further research into the mechanism of action of this compound could help to elucidate its effects on enzymes and other proteins. Finally, further studies into the advantages and limitations of this compound could help to identify new uses for this compound in scientific research.
Méthodes De Synthèse
1-Undecyl-1,4-diazepane is usually synthesized via a two-step process. In the first step, the reaction of 1,4-dichloro-2-methylbutane with sodium hydroxide in an aqueous solution yields 1-chloro-1,4-diazepane. In the second step, the 1-chloro-1,4-diazepane is reacted with sodium amide to produce this compound.
Applications De Recherche Scientifique
1-Undecyl-1,4-diazepane is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a solvent for laboratory experiments, as a stabilizer for enzymes and as a reagent for various chemical reactions. This compound has also been used in the synthesis of various pharmaceuticals, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs.
Propriétés
IUPAC Name |
1-undecyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-14-18-15-11-12-17-13-16-18/h17H,2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGDZCYLSHPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
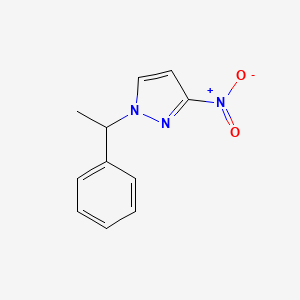
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
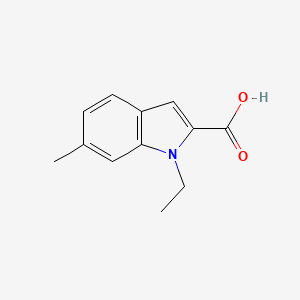
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
amine](/img/structure/B6362497.png)
![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
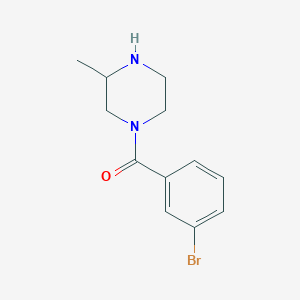
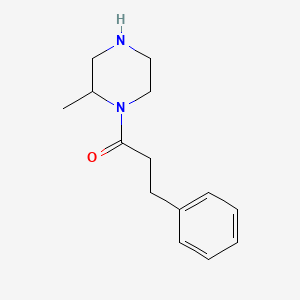
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)
